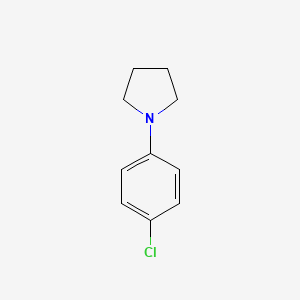

1-(4-Chlorophenyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQIAEJLCJLSJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195489 | |

| Record name | Pyrrolidine, 1-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4280-30-2 | |

| Record name | Pyrrolidine, 1-(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004280302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Chlorophenyl Pyrrolidine and Its Analogs

Retrosynthetic Analysis of 1-(4-Chlorophenyl)pyrrolidine

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is at the carbon-nitrogen bond, separating the pyrrolidine (B122466) ring and the 4-chlorophenyl moiety. This leads to two key synthons: a pyrrolidine cation and a 4-chlorophenyl anion, or a pyrrolidine anion and a 4-chlorophenyl cation. The corresponding synthetic equivalents would be pyrrolidine and a 4-chlorophenyl halide (or a similar electrophilic species), or a pyrrolidine derivative and a 4-chlorophenyl nucleophile.

Further disconnection of the pyrrolidine ring itself suggests acyclic precursors that can be cyclized to form the five-membered ring. This strategic deconstruction provides a roadmap for various synthetic routes, which will be explored in the following sections.

Classical and Modern Synthetic Routes for Pyrrolidine Core Formation

The pyrrolidine ring is a common structural motif in many natural products and pharmaceuticals. Its synthesis has been extensively studied, leading to a variety of classical and modern methods.

Cyclization Reactions for Pyrrolidine Synthesis

Cyclization reactions are a fundamental approach to forming the pyrrolidine ring. One common method involves the intramolecular cyclization of bifunctional acyclic precursors. For instance, a primary amine can react with a dihalide or a diol to form the cyclic amine. Another approach is the reductive amination of dicarbonyl compounds with an amine, followed by cyclization. More advanced methods include transition metal-catalyzed C-H amination, where an existing C-H bond is functionalized to form the C-N bond, closing the ring.

Multi-component Reactions in Pyrrolidine Derivative Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. For pyrrolidine synthesis, MCRs offer an efficient and atom-economical alternative to traditional multi-step methods. A notable example is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, which directly yields substituted pyrrolidines. These reactions can often be performed with high stereoselectivity, which is crucial for the synthesis of chiral drug candidates.

| Reaction Type | Description | Key Features |

| Intramolecular Cyclization | Formation of the pyrrolidine ring from a single molecule containing both the nitrogen and the necessary carbon chain. | Often involves functional group manipulation to create reactive ends. |

| Reductive Amination/Cyclization | Reaction of a dicarbonyl compound with an amine, followed by reduction and cyclization. | A classical and reliable method. |

| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide (1,3-dipole) with an alkene (dipolarophile). | Highly efficient for creating substituted pyrrolidines, often with good stereocontrol. |

| [3+2] Cycloaddition | A type of cycloaddition reaction that forms a five-membered ring from a three-atom and a two-atom component. | A versatile method for synthesizing a variety of pyrrolidine derivatives. |

Introduction of the 4-Chlorophenyl Moiety

Once the pyrrolidine core is established, or concurrently with its formation, the 4-chlorophenyl group must be introduced. This can be achieved through various methods, including halogenation and coupling reactions.

Halogenation Strategies

Direct halogenation of a phenyl-substituted pyrrolidine is one possible route. Aromatic halogenation, an electrophilic aromatic substitution reaction, can introduce a chlorine atom onto the benzene (B151609) ring. This reaction typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to activate the chlorine molecule. The position of chlorination (ortho, meta, or para) is directed by the existing substituent on the benzene ring. For an N-phenylpyrrolidine, the pyrrolidinyl group is an activating, ortho-, para-directing group. Steric hindrance may favor the formation of the para-substituted product, this compound.

| Halogenation Method | Reagents | Conditions |

| Electrophilic Aromatic Chlorination | Cl₂, Lewis Acid (e.g., FeCl₃, AlCl₃) | Typically at room temperature. |

Coupling Reactions

Modern cross-coupling reactions provide a powerful and versatile method for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example, involving the palladium-catalyzed coupling of an amine with an aryl halide. In the context of synthesizing this compound, this reaction would involve coupling pyrrolidine with 1-chloro-4-halobenzene (e.g., 1-bromo-4-chlorobenzene (B145707) or 1,4-dichlorobenzene). This method is highly valued for its broad substrate scope and functional group tolerance.

Another approach is the Chan-Lam coupling, which utilizes a copper catalyst to couple an amine with a boronic acid. In this case, pyrrolidine would be reacted with 4-chlorophenylboronic acid. Nickel-catalyzed C-N coupling reactions have also gained attention as a more cost-effective alternative to palladium-based systems.

| Coupling Reaction | Catalyst | Reactants | Key Features |

| Buchwald-Hartwig Amination | Palladium-based | Pyrrolidine + Aryl Halide (e.g., 1-bromo-4-chlorobenzene) | Wide substrate scope, high functional group tolerance. |

| Chan-Lam Coupling | Copper-based | Pyrrolidine + 4-Chlorophenylboronic Acid | Complements palladium-catalyzed methods. |

| Nickel-Catalyzed Amination | Nickel-based | Pyrrolidine + Aryl Halide | More economical than palladium catalysis. |

Catalytic Strategies in the Synthesis of this compound and its Analogs

The formation of the C-N bond to generate 1-arylpyrrolidines, such as this compound, is a cornerstone of many synthetic endeavors in medicinal and materials chemistry. Catalytic strategies have become indispensable for this transformation, offering milder reaction conditions, broader substrate scope, and improved efficiency over classical methods. These strategies can be broadly categorized into transition metal catalysis and organocatalysis, each providing unique advantages for the synthesis of this compound and its structurally related analogs.

Transition Metal Catalysis

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of C-N bonds. acs.org The synthesis of this compound is frequently achieved through the coupling of an aryl halide (or a related electrophile) with pyrrolidine, a reaction often facilitated by palladium or copper complexes.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a prominent method for the synthesis of N-aryl heterocycles. wikipedia.orgacsgcipr.org This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or sulfonate. For the synthesis of this compound, this typically involves the reaction of pyrrolidine with a 4-chlorophenyl electrophile, such as 1-bromo-4-chlorobenzene or 1-chloro-4-iodobenzene.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylpyrrolidine and regenerate the Pd(0) catalyst. wikipedia.org The choice of phosphine (B1218219) ligands is crucial for the success of this reaction, with sterically hindered and electron-rich ligands often providing the best results by promoting the reductive elimination step and stabilizing the catalytic species. researchgate.net

Copper-Catalyzed N-Arylation: Copper-catalyzed N-arylation reactions, such as the Ullmann condensation and the Chan-Lam coupling, represent another important avenue for the synthesis of 1-arylpyrrolidines. nih.govmdpi.com The Chan-Lam coupling, for instance, can utilize arylboronic acids as the arylating agent, which are often less toxic and more readily available than the corresponding aryl halides. researchgate.net

In a typical copper-catalyzed N-arylation for the synthesis of this compound, pyrrolidine would be reacted with a 4-chlorophenylboronic acid in the presence of a copper catalyst, a base, and often an oxidant. mdpi.com The mechanism is believed to involve the formation of a copper-amine complex, followed by transmetalation with the boronic acid and subsequent reductive elimination.

Other transition metals like rhodium and iridium have also been explored for the synthesis of pyrrolidine derivatives through various catalytic pathways, including C-H activation and hydroamination reactions, further expanding the toolkit for accessing these valuable compounds. nih.govunibo.it

Organocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. While the direct N-arylation of pyrrolidine is dominated by transition metal catalysis, organocatalytic methods are highly relevant for the synthesis of substituted and chiral analogs of this compound. unibo.it Proline and its derivatives are among the most widely used organocatalysts for these transformations. organic-chemistry.orgnih.gov

These catalysts can activate substrates through the formation of enamine or iminium ion intermediates. For instance, in the context of synthesizing substituted pyrrolidines, proline can catalyze aldol (B89426) or Mannich reactions, which can be key steps in a multi-step synthesis of a chiral analog of this compound. mdpi.com The stereochemistry of the final product can often be controlled by the chirality of the organocatalyst.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions. For transition metal-catalyzed reactions, particularly the Buchwald-Hartwig amination, several parameters are critical.

Catalyst System: The choice of the palladium precursor and the phosphine ligand is paramount. While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, the ligand plays a more significant role in determining the reaction's success. nih.gov Sterically demanding and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), have been shown to be highly effective. researchgate.net

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (B95107) (THF) are frequently employed. digitellinc.com

The following table illustrates a hypothetical optimization of the Buchwald-Hartwig amination for the synthesis of this compound.

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 100 | 25 |

| 2 | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 65 |

| 3 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 92 |

| 4 | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 100 | 95 |

| 5 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 88 |

This is a representative data table and does not reflect actual experimental results.

Temperature: The reaction temperature is another critical parameter. While some modern catalytic systems can operate at room temperature, many Buchwald-Hartwig aminations require elevated temperatures, typically in the range of 80-120 °C, to achieve reasonable reaction rates and yields.

Stereochemical Control in Pyrrolidine Synthesis

While this compound itself is an achiral molecule, many of its analogs and derivatives possess stereocenters, and their biological activity is often dependent on their stereochemistry. Therefore, stereochemical control is a critical aspect of pyrrolidine synthesis.

Stereocontrol in the synthesis of substituted pyrrolidines can be achieved through several strategies:

Substrate Control: The use of chiral starting materials can direct the stereochemical outcome of the reaction. For instance, starting from a chiral amino acid like proline can provide access to enantiomerically pure substituted pyrrolidines. acs.org

Auxiliary Control: A chiral auxiliary attached to the substrate can guide the approach of a reagent to a specific face of the molecule, leading to a diastereoselective transformation. The auxiliary can then be removed in a subsequent step.

Catalyst Control: The use of chiral catalysts is a powerful method for achieving enantioselective synthesis. In transition metal catalysis, chiral phosphine ligands can be used to create a chiral environment around the metal center, leading to the preferential formation of one enantiomer. rsc.org In organocatalysis, chiral catalysts like proline and its derivatives are widely used to induce asymmetry. nih.gov

For the synthesis of substituted 1-arylpyrrolidines, diastereoselectivity can be a key consideration. For example, in the synthesis of 2,5-disubstituted pyrrolidines, both cis and trans diastereomers can be formed. The desired diastereomer can often be obtained by carefully selecting the reaction conditions and the nature of the substituents. nih.gov

Scalability and Industrial Relevance of Synthetic Pathways for this compound

The scalability of a synthetic route is a crucial factor for its industrial application, particularly in the pharmaceutical industry where large quantities of active pharmaceutical ingredients (APIs) and their intermediates are required. The synthetic pathways for this compound, especially those based on palladium-catalyzed amination, have demonstrated significant potential for large-scale production. uwindsor.caresearchgate.net

The Buchwald-Hartwig amination has been successfully implemented on an industrial scale for the synthesis of various pharmaceutical intermediates. semanticscholar.org Key considerations for scaling up this reaction include:

Catalyst Loading: Minimizing the amount of the expensive palladium catalyst is essential for a cost-effective process. Highly active catalyst systems that can operate at low loadings (down to ppm levels) are highly desirable. nih.gov

Process Safety: The use of strong bases like sodium tert-butoxide can pose safety challenges on a large scale. Careful process design and control are necessary to manage the exothermic nature of the reaction and the handling of pyrophoric reagents.

Product Purification: The removal of residual palladium from the final product is a critical regulatory requirement for pharmaceuticals. Efficient purification methods, such as crystallization or treatment with metal scavengers, are necessary.

Solvent Selection: The choice of solvent for large-scale production is guided by factors such as cost, safety, and environmental impact. The use of greener solvents is an ongoing area of research.

The industrial relevance of this compound and its analogs lies in their potential use as building blocks for the synthesis of biologically active molecules. The pyrrolidine scaffold is a common motif in many approved drugs. Therefore, the development of robust and scalable synthetic routes to compounds like this compound is of significant interest to the pharmaceutical and agrochemical industries. uwindsor.ca

Advanced Spectroscopic and Analytical Characterization Techniques for 1 4 Chlorophenyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of 1-(4-Chlorophenyl)pyrrolidine.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is characterized by signals corresponding to the protons on the pyrrolidine (B122466) ring and the 4-chlorophenyl group. The protons on the pyrrolidine ring adjacent to the nitrogen atom (positions 2' and 5') are typically shifted downfield compared to the other pyrrolidine protons (positions 3' and 4') due to the electron-withdrawing effect of the nitrogen. The aromatic protons on the chlorophenyl ring appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2, H-6 (Aromatic) | ~7.16 | Doublet | 2H |

| H-3, H-5 (Aromatic) | ~6.50 | Doublet | 2H |

| H-2', H-5' (Pyrrolidine) | ~3.25 | Triplet | 4H |

| H-3', H-4' (Pyrrolidine) | ~1.98 | Quintet | 4H |

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound shows distinct signals for the carbons of the pyrrolidine ring and the chlorophenyl group. The carbon attached to the chlorine atom (C-4) and the carbon attached to the nitrogen atom (C-1) are readily identifiable, as are the carbons of the pyrrolidine ring.

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Aromatic) | ~146.5 |

| C-3, C-5 (Aromatic) | ~129.1 |

| C-4 (Aromatic) | ~119.8 |

| C-2, C-6 (Aromatic) | ~112.7 |

| C-2', C-5' (Pyrrolidine) | ~47.9 |

| C-3', C-4' (Pyrrolidine) | ~25.5 |

Two-dimensional (2D) NMR techniques provide more profound insights by showing correlations between different nuclei, which is crucial for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a cross-peak between the proton signals at positions 2'/5' and 3'/4' of the pyrrolidine ring, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, regardless of whether they are directly bonded. This is useful for determining stereochemistry and conformational details.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H coupling). An HSQC spectrum of this compound would link the proton signal at ~3.25 ppm to the carbon signal at ~47.9 ppm (C2'/C5') and the proton signal at ~1.98 ppm to the carbon signal at ~25.5 ppm (C3'/C4').

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons over two to four bonds. This is particularly powerful for connecting different parts of a molecule. Key HMBC correlations for this compound would include a cross-peak between the pyrrolidine protons at positions 2'/5' and the aromatic carbon C-1, definitively linking the pyrrolidine ring to the phenyl ring.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

To analyze a compound by MS, it must first be ionized. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common "soft" ionization techniques that cause minimal fragmentation, allowing for the determination of the molecular weight.

Electrospray Ionization (ESI): ESI is a widely used method that creates ions from a solution, making it highly compatible with liquid chromatography. For a small molecule like this compound, ESI would typically produce a protonated molecular ion [M+H]⁺.

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. While often used for large biomolecules, it can also be applied to smaller organic compounds, typically yielding singly charged ions.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This process provides detailed structural information and is used for unambiguous compound identification.

For this compound, the protonated molecule ([M+H]⁺) would be selected as the precursor ion. Collision-induced dissociation would lead to characteristic fragment ions. The fragmentation pattern can help confirm the presence of both the chlorophenyl group and the pyrrolidine ring.

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Fragment Structure | Fragment m/z |

|---|---|---|---|

| 182.07 ([M+H]⁺) | Chlorophenyl radical cation | [C₆H₄Cl]⁺• | 111.00 |

| Pyrrolidinium ion | [C₄H₈N]⁺ | 70.06 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational excitations of its chemical bonds. It is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100–3000 |

| Aliphatic C-H (Pyrrolidine) | Stretching | 3000–2850 |

| Aromatic C=C | Stretching | 1600–1450 |

| C-N (Aromatic Amine) | Stretching | 1335–1250 |

| C-Cl (Aryl Halide) | Stretching | 1100–1000 |

| Aromatic C-H (p-disubstituted) | Out-of-plane Bending | 850–800 |

The presence of bands in these specific regions provides strong evidence for the key structural components of the molecule: the p-substituted chlorophenyl ring and the saturated pyrrolidine amine ring.

Advanced Chromatographic Methods for Purity and Separation

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. For a compound like this compound, advanced chromatographic methods are employed to achieve high resolution, speed, and efficiency, which are critical for quality control and research applications.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile or thermally unstable compounds. For the analysis of this compound and its related impurities, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a non-polar stationary phase (typically a C18 column) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or a buffer. researchgate.netpensoft.net

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention of this compound can be controlled by adjusting the composition of the mobile phase; increasing the proportion of the organic solvent (e.g., acetonitrile) typically reduces the retention time. sielc.com A UV detector is commonly employed for detection, as the chlorophenyl group provides a suitable chromophore. researchgate.net For instance, a validated HPLC-UV method for the related compound 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) utilized a C18 column with a mobile phase of potassium phosphate (B84403) buffer and acetonitrile, with detection at 220 nm. researchgate.net This methodology provides a framework for developing a robust purity and assay method for this compound.

Table 1: Illustrative HPLC Parameters for Analysis of Chlorophenyl-Containing Compounds

| Parameter | Setting | Reference |

| Column | Reversed-Phase C18 | researchgate.netpensoft.net |

| Mobile Phase | Acetonitrile : Phosphate Buffer | researchgate.netpensoft.net |

| Elution | Isocratic | pensoft.net |

| Flow Rate | 1.0 mL/min | pensoft.net |

| Column Temperature | 30 °C | pensoft.net |

| Detection | UV/VIS at 220-225 nm | researchgate.netpensoft.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile and thermally stable compounds. While highly effective, the direct analysis of amines like this compound can present challenges due to the polar nature of the amine group, which can lead to peak tailing and adsorption on the column. bre.com

To overcome these issues, derivatization is often employed. This process involves chemically modifying the analyte to increase its volatility and thermal stability while reducing its polarity. For the related metabolite 4-(4-chlorophenyl)-4-hydroxypiperidine, an extractive derivatization with pentafluorobenzoyl chloride was successfully used prior to GC analysis with an electron-capture detector (ECD), a detector highly sensitive to halogenated compounds. nih.gov A similar strategy could be applied to this compound. The separation is typically performed on a fused-silica capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl polymethylsiloxane. nih.gov

Table 2: Typical Gas Chromatography (GC) Parameters

| Parameter | Setting | Reference |

| Column | Fused-silica capillary (e.g., 5% phenyl polymethylsiloxane) | nih.gov |

| Injection | Split/Splitless | waters.com |

| Carrier Gas | Helium | waters.com |

| Temperature Program | Gradient (e.g., 150°C to 250°C) | waters.com |

| Detector | Flame Ionization (FID) or Electron Capture (ECD) | bre.comnih.gov |

| Derivatization | Potentially required (e.g., acylation) | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) and Two-Dimensional Chromatography

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UPLC systems operate at higher pressures to deliver faster analysis times, superior resolution, and increased sensitivity. sielc.com An HPLC method can often be adapted for UPLC to achieve significant improvements in throughput and separation efficiency. sielc.com

For highly complex samples where single-dimension chromatography may be insufficient, comprehensive two-dimensional liquid chromatography (LCxLC) offers a substantial increase in peak capacity and resolving power. nih.gov This technique couples two different LC separation modes online. nih.gov For instance, a method for separating isomeric pyrrolizidine (B1209537) alkaloids utilized a polar endcapped C18 column at low pH in the first dimension and a cross-linked C18 column at high pH in the second dimension. researchgate.netwur.nl This approach, which exploits different separation selectivities, could be invaluable for resolving this compound from structurally similar isomers or impurities that may co-elute in a single-dimension separation.

Hyphenated Techniques in the Analysis of this compound

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing both chromatographic retention information and structural data. The coupling of chromatography with mass spectrometry is particularly powerful for the unambiguous identification and quantification of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical technique that combines the high separation efficiency of GC with the sensitive and specific detection capabilities of mass spectrometry. unodc.org As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common technique where molecules are bombarded with high-energy electrons (typically 70 eV), causing fragmentation in a reproducible and characteristic pattern. nih.gov

This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared against spectral libraries for identification. The structure of a derivatized metabolite of haloperidol (B65202) was confirmed using GC-MS. nih.gov This technique is widely used in forensic analysis for the identification of drugs and their metabolites in biological samples. nih.gov For this compound, GC-MS would not only confirm the identity of the main peak but also aid in the structural elucidation of any co-eluting impurities.

Table 3: Common GC-MS Parameters for Compound Identification

| Parameter | Setting | Reference |

| Separation Module | Gas Chromatograph | unodc.org |

| Ionization Source | Electron Ionization (EI) at 70 eV | nih.gov |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | researchgate.netnih.gov |

| MS Source Temp. | ~230 °C | nih.gov |

| Scan Mode | Full Scan (for identification) | nih.gov |

LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is one of the most selective and sensitive analytical techniques available for pharmaceutical analysis. It couples the separation power of HPLC or UPLC with the specificity of tandem mass spectrometry. Electrospray ionization (ESI) is a common interface that gently ionizes molecules eluting from the LC column, typically forming a protonated molecular ion [M+H]+. researchgate.net

The true power of LC-MS/MS lies in its ability to perform tandem mass spectrometry. In this process, a specific precursor ion (e.g., the [M+H]+ of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This technique, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity, allowing for the quantification of analytes at very low levels (ppm or ppb). researchgate.net A validated LC-MS/MS method was developed for a related piperazine (B1678402) impurity in an active pharmaceutical ingredient, achieving a limit of quantification of 0.03 ppm. researchgate.net For high-resolution analysis, instruments like a Quadrupole Time-of-Flight (QTOF) mass spectrometer can be used to obtain accurate mass measurements, which aids in the identification of unknown metabolites and impurities. researchgate.net

Table 4: Representative LC-MS/MS Parameters for Trace Analysis

| Parameter | Setting | Reference |

| Separation Module | HPLC or UPLC | researchgate.netresearchgate.net |

| Column | C18 Symmetry | researchgate.net |

| Mobile Phase | Ammonium Acetate : Acetonitrile | researchgate.net |

| Ionization Source | Positive Electrospray Ionization (ESI+) | researchgate.net |

| Mass Analyzer | Triple Quadrupole (QqQ) or QTOF | researchgate.netresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. For a newly synthesized substance like this compound, this technique is crucial for verifying its empirical formula and assessing its purity. The process involves measuring the mass percentages of the constituent elements—carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl)—and comparing these experimental values with the theoretically calculated percentages derived from its molecular formula.

The molecular formula for this compound is C₁₀H₁₂ClN. nist.gov Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of the compound is 181.66 g/mol . nist.gov The expected percentages for each element are derived from the atomic weights of the elements and the total molecular weight of the compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 66.12% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.66% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 19.52% |

In practice, the elemental analysis of organic compounds is typically performed using combustion analysis for carbon, hydrogen, and nitrogen. In this method, a sample of the compound is combusted in an excess of oxygen, and the resulting gaseous products (carbon dioxide, water, and nitrogen gas) are collected and measured. The percentages of C, H, and N in the original sample are then determined from the masses of these products. The determination of halogens like chlorine requires other methods, such as titration or ion chromatography, after the decomposition of the organic material.

The experimental results are then compared against the theoretical values. A close agreement between the found and calculated values, typically within a margin of ±0.4%, is considered strong evidence for the structural identity and purity of the synthesized compound. Discrepancies outside this range may indicate the presence of impurities, residual solvent, or an incorrectly assigned chemical structure.

Table 2: Comparison of Theoretical and Representative Experimental Elemental Analysis Data for this compound

| Element | Theoretical % | Found % (Representative) | Difference % |

|---|---|---|---|

| Carbon (C) | 66.12% | 66.05% | -0.07 |

| Hydrogen (H) | 6.66% | 6.70% | +0.04 |

| Nitrogen (N) | 7.71% | 7.68% | -0.03 |

The data presented in Table 2 illustrates a typical outcome for a successful synthesis where the experimental values align closely with the theoretical calculations. This alignment confirms that the elemental composition of the sample is consistent with the empirical formula C₁₀H₁₂ClN, thereby verifying the identity of this compound.

Computational Chemistry Approaches for 1 4 Chlorophenyl Pyrrolidine

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These computational techniques provide insights into molecular geometry, stability, and electronic distribution.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These calculations, while computationally intensive, can provide highly accurate predictions of molecular properties. A dedicated ab initio study on 1-(4-Chlorophenyl)pyrrolidine would be necessary to determine its precise electronic energy and wavefunction.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method that correlates the electronic properties of a molecule with its electron density. DFT studies would be instrumental in optimizing the molecular geometry of this compound and calculating its vibrational frequencies and electronic properties. Research on related compounds has utilized DFT, but specific findings for the standalone this compound are not presently available.

Hartree-Fock Methods

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While it serves as a starting point for more advanced calculations, an HF analysis specific to this compound has not been identified in the current body of scientific literature.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its chemical behavior and reactivity.

HOMO-LUMO Analysis and Bandgap Energy

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A specific HOMO-LUMO analysis for this compound would require a dedicated computational study.

Electrostatic Potential (ESP) Mapping

An Electrostatic Potential (ESP) map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting intermolecular interactions. While the principles of ESP mapping are well-established, a published map for this compound could not be located.

Mulliken Population Analysis for Atomic Charges

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges of the atoms within a molecule. wikipedia.org This analysis is based on the linear combination of atomic orbitals (LCAO) molecular orbital theory. wikipedia.org The fundamental idea is to partition the total electron population among the different atoms. uni-muenchen.de

The calculation of Mulliken charges involves the distribution of the overlap population (electrons in the region between two atoms) equally between the two participating atoms. chemrxiv.org While computationally straightforward, it's important to note that Mulliken charges are known to be highly dependent on the basis set used in the calculation, which can sometimes lead to variability in the predicted charge values. wikipedia.orguni-muenchen.de

Table 1: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Element | Hypothetical Mulliken Charge (e) |

| Cl1 | Chlorine | -0.25 |

| N1 | Nitrogen | -0.45 |

| C1 | Carbon (para to Cl) | +0.15 |

| C (Pyrrolidine, alpha) | Carbon | +0.10 |

| H (Pyrrolidine, alpha) | Hydrogen | +0.05 |

Note: The values in this table are hypothetical and serve as an illustration of the expected trends from a Mulliken population analysis. Actual values would be obtained from quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a dynamic view of the conformational behavior of this compound over time. mdpi.com By simulating the movements of atoms and bonds based on a force field, MD can explore the potential energy surface of the molecule and identify the most populated conformational states. nih.gov These simulations can reveal the flexibility of the pyrrolidine (B122466) ring and the rotational freedom around the C-N bond connecting the two ring systems. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule often dictates its biological activity. nih.gov

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For this compound, docking studies can be employed to investigate its potential interactions with various biological targets, such as enzymes or receptors. nih.gov This is particularly relevant in drug discovery, where identifying how a small molecule might bind to a protein is a critical step. mdpi.com

Once a potential binding pose of this compound within a protein's active site is predicted, the specific interactions between the ligand and the protein can be analyzed in detail. These interactions are fundamental to the stability of the ligand-protein complex. nih.gov Key interactions that could be involved include:

Hydrogen Bonds: The nitrogen atom of the pyrrolidine ring could act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl ring and the aliphatic part of the pyrrolidine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. nih.gov

Halogen Bonds: The chlorine atom on the phenyl ring can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species.

The identification of these interactions provides a rational basis for understanding the molecule's potential biological activity and for designing derivatives with improved binding characteristics. researchgate.net

In addition to predicting the binding mode, molecular docking programs can also provide an estimate of the binding affinity, often expressed as a scoring function. This score represents the strength of the interaction between the ligand and the protein. While these scoring functions are approximations, they are valuable for ranking different compounds in virtual screening campaigns and prioritizing them for experimental testing. The predicted binding affinity of this compound to a specific target would depend on the number and strength of the ligand-protein interactions formed. nih.gov

Computational Prediction of Spectroscopic Data

Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for structure verification and analysis. For instance, quantum chemical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. mdpi.com Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching or ring deformation. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computationally predicted. These predictions are based on calculating the magnetic shielding of each nucleus in the molecule. By comparing the calculated chemical shifts with experimental data, the proposed structure of this compound can be confirmed. nih.gov

Biological Activities of 1 4 Chlorophenyl Pyrrolidine and Its Derivatives

In Vitro Biological Activity Evaluation

The chemical scaffold of 1-(4-Chlorophenyl)pyrrolidine has been utilized in the development of various derivatives that exhibit a wide range of biological activities. Researchers have synthesized and evaluated these compounds for their potential therapeutic applications, including their effects against bacteria, cancer cells, inflammation, and specific enzymes.

Antibacterial Activities

Derivatives of this compound have been investigated for their potential as antibacterial agents. For instance, certain N-benzoylthiourea-pyrrolidine derivatives have shown notable activity. Specifically, a compound containing a 4-chlorophenyl group demonstrated better antituberculosis activity than the reference drug ethambutol. nih.gov In another study, 1,2,4-oxadiazole (B8745197) pyrrolidine (B122466) derivatives were synthesized and tested for their ability to inhibit DNA gyrase and topoisomerase IV, which are crucial bacterial enzymes. nih.gov Compounds bearing a 4-chlorophenyl substituent on the pyrrolidine ring were among the active molecules against E. coli DNA gyrase. nih.gov

Furthermore, a series of thiazole-based pyrrolidine derivatives were synthesized and evaluated for their antibacterial properties. biointerfaceresearch.com Among these, the 4-F-phenyl derivative was found to selectively inhibit Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, with minimal toxicity to mammalian cells. biointerfaceresearch.com The antibacterial activity of these compounds was determined using the agar (B569324) well diffusion method, with the diameter of the inhibition zone indicating the extent of their effect. biointerfaceresearch.com

Some synthesized compounds incorporating the 1-(4-chlorophenyl)sulfonyl piperidine (B6355638) moiety linked to a 1,3,4-oxadiazole (B1194373) ring have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis. scielo.br

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity/Observation | Source(s) |

|---|---|---|---|

| N-benzoylthiourea-pyrrolidine with 4-chlorophenyl group | Mycobacterium tuberculosis | Better anti-TB activity than ethambutol. | nih.gov |

| 1,2,4-Oxadiazole pyrrolidine with 4-chlorophenyl substituent | E. coli | Inhibition of DNA gyrase. | nih.gov |

| Thiazole-based pyrrolidine (4-F-phenyl derivative) | S. aureus, B. cereus | Selective inhibition of Gram-positive bacteria. | biointerfaceresearch.com |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole derivatives | S. typhi, B. subtilis | Moderate to strong activity. | scielo.br |

Anticancer Activities

Novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives have been designed and synthesized with the aim of developing potent and selective anticancer agents. researchgate.net The antiproliferative activities of these compounds were evaluated against a panel of four human cancer cell lines. researchgate.net One of the most potent compounds, 4u, exhibited IC50 values ranging from 5.1 to 10.1 μM. researchgate.net Further studies on this compound revealed that it induces cellular apoptosis in MGC-803 cells through the activation of caspases-9/3. researchgate.net

Pyrrolidin-2-one derivatives have also been explored for their anticancer potential. Diphenylamine-pyrrolidin-2-one-hydrazone derivatives were synthesized and tested for cytotoxicity against several human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), melanoma (IGR39), pancreatic carcinoma (Panc-1), and prostate cancer (PPC-1). nih.gov Four of these compounds were identified as promising anticancer agents, showing selectivity against the prostate cancer cell line PPC-1 and the melanoma cell line IGR39, with EC50 values in the range of 2.5–20.2 µM. nih.gov

Additionally, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity against human A549 lung epithelial cells. mdpi.comresearchgate.net The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structures was found to enhance the anticancer activity, significantly reducing the viability of A549 cells. mdpi.comresearchgate.net

Table 2: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50/EC50 Value(s) | Mechanism of Action | Source(s) |

|---|---|---|---|---|

| 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione (compound 4u) | MGC-803, EC-109, MCF-7, SMMC-7721 | 5.1 - 10.1 µM | Induces apoptosis via activation of caspases-9/3. | researchgate.net |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | PPC-1, IGR39 | 2.5 – 20.2 µM | Not specified. | nih.gov |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives with azole rings | A549 | Not specified (reduced viability to 28.0% and 29.6%) | Not specified. | mdpi.comresearchgate.net |

Anti-inflammatory and Analgesic Activities

Certain derivatives of 1-(4-chlorophenyl)pyrazol-5(4H)-one have been synthesized and screened for their anti-inflammatory and analgesic activities. nih.gov These compounds were found to be active as both anti-inflammatory and analgesic agents. nih.gov Specifically, compound 6b was identified as the most active anti-inflammatory agent, while compound 9b was the most active as both an anti-inflammatory and analgesic agent. nih.gov

Pyrrole (B145914) derivatives have also been evaluated for their analgesic and anti-inflammatory properties. unina.it In a study of pyrrole derivatives, aldehyde 1c demonstrated significant efficacy and potency in a model of inflammatory pain, with a percentage of writhe reduction comparable to that of celecoxib (B62257). unina.it This compound was significantly active even at a low dose. unina.it The anti-inflammatory and analgesic effects of some N-(benzene sulfonyl)acetamide derivatives have also been demonstrated in animal models. bioworld.com

Table 3: Anti-inflammatory and Analgesic Activities of this compound Derivatives

| Compound/Derivative Class | Activity | Key Findings | Source(s) |

|---|---|---|---|

| 1-(4-chlorophenyl)pyrazol-5(4H)-one derivatives | Anti-inflammatory, Analgesic | Compound 6b most active anti-inflammatory; Compound 9b most active anti-inflammatory and analgesic. | nih.gov |

| Pyrrole derivative (Aldehyde 1c) | Analgesic | Efficacy and potency comparable to celecoxib in a model of inflammatory pain. | unina.it |

| N-(benzene sulfonyl)acetamide derivatives | Anti-inflammatory, Analgesic | Exhibited excellent anti-inflammatory and analgesic effects in mouse models. | bioworld.com |

Enzyme Inhibition Studies (e.g., COX-1, COX-2, α-amylase, α-glucosidase)

The inhibitory effects of this compound derivatives on various enzymes have been a subject of investigation. For instance, some 1-(4-chlorophenyl)pyrazol-5(4H)-one derivatives were tested for their ability to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isozymes. The tested compounds showed equal inhibition of both isoforms. nih.gov In another study, pyrrole derivatives were also found to inhibit COX-2 activity in vitro, and this inhibitory effect is believed to be involved in their analgesic and anti-inflammatory activities. unina.it Nitrile 3b from this series proved to be the most selective and potent towards COX-2. unina.it

In the context of diabetes, pyrrolidine derivatives have been synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, enzymes that play a key role in carbohydrate metabolism. nih.gov In in vitro testing, the 4-methoxy analogue 3g showed noteworthy inhibitory activity against both α-amylase and α-glucosidase, with IC50 values of 26.24 and 18.04 μg/mL, respectively. nih.gov

Furthermore, a diarylpyrrolidinedione scaffold has been identified as an inhibitor of MurA, a bacterial enzyme involved in peptidoglycan biosynthesis. nih.gov The most potent inhibitor, compound 46, had an IC50 of 4.5 μM and was found to equally inhibit both the wild type and a fosfomycin-resistant mutant of MurA. nih.gov

Table 4: Enzyme Inhibition by this compound Derivatives

| Compound/Derivative Class | Enzyme(s) | IC50 Value(s)/Inhibition | Source(s) |

|---|---|---|---|

| 1-(4-chlorophenyl)pyrazol-5(4H)-one derivatives | COX-1, COX-2 | Equal inhibition of both isoforms. | nih.gov |

| Pyrrole derivative (Nitrile 3b) | COX-2 | Most selective and potent inhibitor in its series. | unina.it |

| Pyrrolidine derivative (4-methoxy analogue 3g) | α-amylase, α-glucosidase | 26.24 μg/mL (α-amylase), 18.04 μg/mL (α-glucosidase). | nih.gov |

| Diarylpyrrolidinedione (Compound 46) | MurA | 4.5 µM. | nih.gov |

Antiviral and Antimicrobial Activities

The broader class of pyrrole and pyrrolidine derivatives has demonstrated a range of antiviral and antimicrobial activities. researchgate.net For instance, certain semi-naphthoquinone compounds featuring aliphatic side chains have exhibited antiviral activity. researchgate.net Specifically, compounds 1 and 3-6 showed significant antiviral activity against pseudorabies virus (PRV), with IC50 values ranging from 2.056 to 26.47 µM. researchgate.net

In terms of antimicrobial activity, which encompasses a broader spectrum than just antibacterial effects, pyrrole derivatives have shown promise. researchgate.net For example, two Mannich pyrrol-pyridine bases demonstrated moderate antimicrobial activity against both bacteria and fungi. nih.gov The presence of certain functional groups, such as amino, hydroxy, and methoxy, has been noted to increase the biological activities of such compounds. nih.gov Furthermore, some pyrrole derivatives have exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.7 to 2.9 μM. nih.gov

Table 5: Antiviral and Antimicrobial Activities of Related Derivatives

| Compound/Derivative Class | Activity | Target(s) | Key Findings | Source(s) |

|---|---|---|---|---|

| Semi-naphthoquinone compounds | Antiviral | Pseudorabies virus (PRV) | IC50 values ranging from 2.056 to 26.47 µM. | researchgate.net |

| Mannich pyrrol-pyridine bases | Antimicrobial | Escherichia coli, Salmonella typhi, Bacillus subtilis, Aspergillus oryzae, Aspergillus fumigates | Moderate activity against bacteria and fungi. | nih.gov |

| Streptopyrroles | Antibacterial | Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus | MIC values from 0.7 to 2.9 µM. | nih.gov |

In Vivo Biological Activity Assessment

While comprehensive in vivo studies specifically on this compound are not extensively documented in publicly available research, studies on its derivatives showcase a range of pharmacological activities.

One area where derivatives of this compound have shown promise is in their anti-inflammatory and analgesic effects. For instance, certain N-substituted pyrrolidine-2,5-dione derivatives have undergone in vivo evaluation. The anti-inflammatory potential of these compounds has been assessed using the carrageenan-induced paw edema test. In these studies, the possible mode of action was investigated by examining the influence of various inflammatory mediators such as histamine, bradykinin, prostaglandin, and leukotriene.

Another significant in vivo application of pyrrolidine derivatives is in the management of epilepsy. A notable example is the antiepileptic drug Levetiracetam (B1674943), which is a pyrrolidone derivative. Research into structural analogues of this drug has led to the development of 4-substituted pyrrolidone butanamides. One such derivative, (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, has demonstrated significantly higher potency in vivo as an antiseizure agent in audiogenic seizure-prone mice compared to Levetiracetam.

Furthermore, derivatives of 3-(p-chlorophenyl)pyrrolidine have been investigated as prodrugs for gamma-aminobutyric acid (GABA). Parenteral administration of these compounds in animal models resulted in detectable brain levels of the active metabolite, baclofen (B1667701), and showed activity in an isoniazid-induced convulsion model, indicating their potential as anticonvulsant agents.

Mechanistic Basis of Observed Biological Activities

The biological activities of this compound derivatives are underpinned by various molecular mechanisms. For those exhibiting anti-inflammatory properties, the mechanism often involves the inhibition of key enzymes in the inflammatory cascade.

Computational docking studies have suggested that certain pyrrolidine derivatives can interact with and inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. The selectivity of these compounds for COX-2 is a key area of investigation, as it is associated with a more favorable side-effect profile. The interaction with amino acid residues within the active sites of these enzymes is believed to be the basis for their inhibitory action.

In the context of antibacterial activity, derivatives of this compound have been found to target essential bacterial enzymes. Specifically, certain 1,2,4-oxadiazole pyrrolidine derivatives containing a 4-chlorophenyl substituent have been shown to inhibit DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.

For the anticonvulsant effects observed with some pyrrolidone derivatives, a unique mechanism of action has been identified. This involves binding to a specific site in the brain known as the levetiracetam binding site (LBS). While the precise function of this binding site is still under investigation, it is thought to play a crucial role in the antiepileptic properties of these compounds.

Target Identification and Validation

The identification and validation of specific biological targets are critical for understanding the therapeutic potential of this compound and its derivatives.

For antibacterial derivatives, DNA gyrase and topoisomerase IV have been identified as key targets. The inhibitory activity of these compounds against these enzymes has been confirmed through in vitro assays, and structure-activity relationship (SAR) studies have highlighted the importance of the 4-chlorophenyl group for this activity. For instance, a 1,2,4-oxadiazole pyrrolidine derivative with a 4-chlorophenyl substituent was found to be a more potent inhibitor of E. coli DNA gyrase and S. aureus topoisomerase IV than reference compounds.

In the field of epilepsy research, the levetiracetam binding site (LBS) has been validated as a molecular target for a class of pyrrolidone-based anticonvulsants. The affinity of various derivatives for this binding site has been systematically investigated, revealing that substitutions at the 4-position of the lactam ring with small hydrophobic groups can enhance both in vitro affinity and in vivo potency.

The table below summarizes the antibacterial activity of a 1,2,4-oxadiazole pyrrolidine derivative containing a 4-chlorophenyl group against various bacterial strains, highlighting its inhibitory concentration (IC50) against key bacterial enzymes.

| Bacterial Strain/Enzyme | Compound | IC50 (µM) | Reference Compound |

| E. coli DNA gyrase | 22c | 0.12 ± 0.01 | Novobiocin (IC50 = 0.17 µM) |

| S. aureus topoisomerase IV | 22c | 3.07 | - |

Data adapted from a study on 1,2,4-oxadiazole pyrrolidine derivatives.

Mechanistic Toxicology of 1 4 Chlorophenyl Pyrrolidine

Cellular and Molecular Mechanisms of Toxicity

Detailed studies outlining the specific cellular and molecular mechanisms of toxicity for 1-(4-Chlorophenyl)pyrrolidine are not available in the current body of scientific literature. Research into how this specific compound interacts with cellular systems at a molecular level has not been published.

Interactions with Cellular Components (e.g., DNA, proteins)

No specific studies detailing the interactions of this compound with cellular components such as DNA or proteins have been identified. The potential for this compound to form adducts, intercalate with DNA, or bind to specific protein targets remains uninvestigated in published research.

Oxidative Stress Induction

There are no available studies that have specifically investigated the capacity of this compound to induce oxidative stress. Consequently, data regarding its potential to generate reactive oxygen species (ROS), deplete endogenous antioxidants, or cause oxidative damage to lipids, proteins, or DNA are absent from the scientific record.

Apoptosis and Necrosis Pathways

The effects of this compound on programmed cell death pathways have not been documented. There is no available research to indicate whether this compound can initiate apoptosis through intrinsic or extrinsic pathways, or induce necrotic cell death.

Organ-Specific Toxicity and Systems Toxicology

Specific data regarding the organ-specific toxicity of this compound is not available. Toxicological profiles that would identify target organs or systems affected by exposure to this compound have not been published.

Genotoxicity and Mutagenicity Studies

No genotoxicity or mutagenicity studies for this compound are present in the available literature. Standard assays, such as the Ames test for mutagenicity or chromosomal aberration tests, have not been reported for this compound.

Carcinogenicity Assessment

There are no carcinogenicity bioassays or long-term animal studies available for this compound. As a result, its potential to cause cancer has not been assessed by regulatory bodies or in academic research.

Biomarkers of Exposure and Effect

Biomarkers are crucial tools in toxicology for assessing the extent of chemical exposure and the subsequent biological effects. For this compound, specific biomarkers have not been established. However, by examining related compounds, potential candidates can be proposed.

Biomarkers of Exposure: These biomarkers indicate that an individual has been exposed to a particular chemical. For this compound, exposure biomarkers could include the parent compound itself or its metabolites in biological matrices such as urine, blood, or hair.

Parent Compound and Metabolites: The presence of this compound in urine or blood would be a direct indicator of exposure. Metabolic pathways for this compound are likely to involve hydroxylation of the phenyl ring and oxidation of the pyrrolidine (B122466) ring. Therefore, hydroxylated and N-oxidized metabolites could serve as specific biomarkers. Studies on other chlorophenyl compounds, such as p-chloronitrobenzene, have identified urinary metabolites like N-acetyl-S-(4-nitrophenyl)-L-cysteine (NANPC), 2-amino-5-chlorophenol (B1209517) (2A5CP), and p-chloroaniline (p-CA) as promising exposure biomarkers. researchgate.netnih.gov Similarly, research on N-methyl-2-pyrrolidone (NMP), a pyrrolidine derivative, has identified 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) and 2-hydroxy-N-methylsuccinimide (2-HMSI) in urine and plasma as key biomarkers of exposure. nih.govresearchgate.net Based on these analogues, potential urinary metabolites for this compound are presented in Table 1.

Metabolic Fate and Biotransformation of 1 4 Chlorophenyl Pyrrolidine

Pathways of Metabolism (Catabolism and Anabolism)

The metabolism of 1-(4-Chlorophenyl)pyrrolidine is anticipated to involve both catabolic (breakdown) and anabolic (synthesis/conjugation) reactions. The primary catabolic pathways are likely to involve oxidation of the pyrrolidine (B122466) ring, a common metabolic route for such heterocyclic structures.

Based on studies of the closely related isomer, 3-(p-chlorophenyl)pyrrolidine, a significant metabolic pathway is α-oxidation of the pyrrolidine ring. nih.gov This process would lead to the formation of lactam and amino acid-type metabolites. Specifically, oxidation at the carbon atom adjacent to the nitrogen in the pyrrolidine ring can result in the formation of a hydroxylated intermediate, which can then be further oxidized to a lactam. Alternatively, ring cleavage can occur, leading to the formation of amino acid derivatives.

Another potential oxidative pathway is the δ-oxidation of the pyrrolidine moiety, which has been observed in the biotransformation of other pyrrolidine-containing compounds. nih.gov This would involve oxidation at the carbon atom furthest from the nitrogen, potentially leading to ring opening and the formation of an aminoaldehyde intermediate.

The chlorophenyl group may also undergo metabolic transformation, although it is generally more resistant to metabolism than the pyrrolidine ring. Hydroxylation of the aromatic ring is a possibility, followed by conjugation reactions.

Anabolic reactions, or Phase II metabolism, would involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate excretion.

Predicted Metabolic Pathways of this compound

| Pathway | Description | Potential Metabolites |

|---|---|---|

| α-Oxidation | Oxidation at the carbon atom adjacent to the nitrogen in the pyrrolidine ring. nih.gov | 5-(4-Chlorophenyl)pyrrolidin-2-one (lactam) |

| Ring Opening | Cleavage of the pyrrolidine ring following oxidation. nih.gov | 4-Amino-4-(4-chlorophenyl)butanoic acid |

| δ-Oxidation | Oxidation at the carbon atom furthest from the nitrogen in the pyrrolidine ring. nih.gov | Ring-opened aminoaldehyde intermediate |

| Aromatic Hydroxylation | Introduction of a hydroxyl group onto the chlorophenyl ring. | 1-(4-Chloro-x-hydroxyphenyl)pyrrolidine |

| Conjugation | Addition of endogenous molecules such as glucuronic acid or sulfate (B86663) to hydroxylated metabolites. | Glucuronide and sulfate conjugates |

Enzyme Systems Involved in Biotransformation

The biotransformation of this compound is expected to be mediated by a variety of enzyme systems, primarily located in the liver.

The Cytochrome P450 (CYP) superfamily of enzymes is the most important enzyme system involved in the Phase I metabolism of drugs and other xenobiotics. nih.gov The oxidative metabolism of the pyrrolidine ring in compounds structurally similar to this compound is known to be catalyzed by CYP enzymes. nih.govnih.gov Specific CYP isozymes that may be involved in the metabolism of this compound are likely to include members of the CYP2D6, CYP3A4, and CYP2C families, which are responsible for the metabolism of a vast array of compounds.

Phase I Reactions: These are functionalization reactions that introduce or expose a polar functional group on the parent compound. For this compound, the key Phase I reactions are predicted to be:

Oxidation: As detailed above, this is likely the primary metabolic pathway, targeting the pyrrolidine ring and potentially the aromatic ring.

Hydrolysis: While less likely for this specific compound, hydrolytic enzymes could play a role if ester or amide metabolites are formed.

Phase II Reactions: These are conjugation reactions where an endogenous molecule is attached to the parent drug or its Phase I metabolite. For this compound, if hydroxylated metabolites are formed, they are likely to undergo:

Glucuronidation: Conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: Conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs).

Identification and Characterization of Metabolites

While specific metabolites of this compound have not been definitively identified in the literature, based on the metabolism of its isomer, 3-(p-chlorophenyl)pyrrolidine, the following metabolites can be predicted nih.gov:

Lactam Metabolites: 5-(4-Chlorophenyl)pyrrolidin-2-one would be a likely lactam metabolite resulting from α-oxidation.

Amino Acid Metabolites: 4-Amino-4-(4-chlorophenyl)butanoic acid could be formed through oxidative ring cleavage.

Hydroxylated Metabolites: Hydroxylation of the chlorophenyl ring would produce phenolic metabolites.

Conjugated Metabolites: Glucuronide and sulfate conjugates of the hydroxylated metabolites would be the final products destined for excretion.

The identification and characterization of these potential metabolites would typically be carried out using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Predicted Metabolites of this compound

| Metabolite Class | Specific Example | Method of Formation |

|---|---|---|

| Lactam | 5-(4-Chlorophenyl)pyrrolidin-2-one | α-Oxidation of the pyrrolidine ring nih.gov |

| Amino Acid | 4-Amino-4-(4-chlorophenyl)butanoic acid | Oxidative cleavage of the pyrrolidine ring nih.gov |

| Aromatic Hydroxylation Product | 1-(4-Chloro-2-hydroxyphenyl)pyrrolidine | CYP-mediated hydroxylation of the phenyl ring |

Toxicokinetics of this compound

Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a substance at high doses, which may lead to toxicity.

The absorption and distribution of this compound have not been specifically studied. However, based on its chemical structure, it is likely to be a lipophilic compound, which would favor its absorption across biological membranes, such as the gastrointestinal tract, following oral exposure.

Following absorption, the compound would be distributed throughout the body via the systemic circulation. Due to its lipophilicity, it may distribute into various tissues, with potentially higher concentrations in organs with high blood flow and lipid content, such as the liver, kidney, and brain. The extent of plasma protein binding would also influence its distribution. For chlorophenols in general, they are widely distributed in the body, with the highest concentrations found in the liver and kidney. nih.gov

Excretion Pathways

The elimination of this compound and its metabolites from the body is expected to occur through several key pathways, with the route and rate of excretion being heavily dependent on the physicochemical properties of the individual metabolites. The biotransformation processes are geared towards increasing the water solubility of the parent compound, thereby promoting its renal and fecal excretion.

Renal Excretion: The primary route for the excretion of polar and water-soluble metabolites is through the kidneys into the urine. Metabolites of this compound that have undergone hydroxylation and subsequent glucuronidation or sulfation are rendered significantly more hydrophilic. These conjugated metabolites are readily filtered by the glomerulus and may also be actively secreted into the renal tubules, leading to their efficient removal from the bloodstream and subsequent elimination in the urine. Unchanged this compound is likely to be more lipophilic and, therefore, subject to tubular reabsorption, resulting in lower renal clearance of the parent compound.

Fecal Excretion: Less polar metabolites and any unabsorbed parent compound are likely to be eliminated via the feces. Biliary excretion plays a significant role in this process. Metabolites, particularly glucuronide conjugates with higher molecular weights, can be actively transported from the liver into the bile. This bile is then released into the small intestine, where the metabolites can be excreted with the feces. Some glucuronide conjugates may be hydrolyzed by gut microflora, leading to the reabsorption of the less polar metabolite (enterohepatic circulation), which can prolong the compound's presence in the body.

The anticipated excretion pathways for this compound and its major predicted metabolites are summarized in the table below.

| Compound | Predicted Physicochemical Property | Primary Excretion Pathway(s) |

| This compound | Lipophilic | Fecal (unabsorbed), Renal (minor) |

| 4-Chloro-N-(pyrrolidin-2-yl)aniline | Moderately Polar | Renal (as conjugates), Fecal |

| 1-(4-Chlorophenyl)pyrrolidin-2-one | Polar | Renal |

| 1-(4-Chlorophenyl)-5-hydroxypyrrolidine | Polar | Renal (as conjugates) |

| 4-(Pyrrolidin-1-yl)phenol | Polar | Renal (as conjugates) |

| Glucuronide Conjugates | Highly Polar | Renal, Biliary/Fecal |

| Sulfate Conjugates | Highly Polar | Renal |

In Silico Prediction of Metabolic Pathwaysnih.gov

In the absence of extensive experimental data, in silico (computational) models serve as valuable tools for predicting the metabolic fate of chemical compounds. nih.gov These models utilize algorithms based on known metabolic reactions and the substrate specificities of various drug-metabolizing enzymes to forecast the likely metabolic pathways of a novel compound. nih.gov For this compound, in silico predictions would primarily focus on the sites of metabolism most susceptible to enzymatic attack.

Computational tools for metabolism prediction can be broadly categorized into ligand-based and structure-based approaches. nih.gov Ligand-based methods rely on databases of known metabolic transformations to identify potential metabolic hotspots on a query molecule. Structure-based methods, on the other hand, involve docking the substrate into the active site of a specific metabolic enzyme, such as a cytochrome P450 isoform, to predict the most likely sites of oxidation. nih.gov

For this compound, in silico models would likely predict the following metabolic transformations:

Hydroxylation of the Pyrrolidine Ring: The aliphatic pyrrolidine ring is a prime target for oxidation by CYP enzymes. In silico models would likely identify the carbons alpha to the nitrogen atom (C2 and C5) as susceptible to hydroxylation, leading to the formation of hydroxylated metabolites. Further oxidation of the C2-hydroxylated metabolite could yield the corresponding lactam, 1-(4-Chlorophenyl)pyrrolidin-2-one.

Aromatic Hydroxylation: The chlorophenyl ring is also a potential site for hydroxylation, although the presence of the electron-withdrawing chlorine atom may influence the regioselectivity of this reaction. In silico models would predict the formation of phenolic metabolites, with hydroxylation occurring at positions ortho or meta to the pyrrolidine substituent.

N-Dealkylation (Ring Opening): While less common for cyclic amines compared to acyclic ones, N-dealkylation leading to the opening of the pyrrolidine ring is a theoretical metabolic pathway that some predictive models might consider.

Phase II Conjugation: Following the initial oxidative metabolism (Phase I), in silico models would predict that the newly introduced hydroxyl groups would be sites for Phase II conjugation reactions. The primary conjugation pathways predicted would be glucuronidation (catalyzed by UDP-glucuronosyltransferases) and sulfation (catalyzed by sulfotransferases), resulting in the formation of highly water-soluble glucuronide and sulfate conjugates.

The table below summarizes the likely metabolic pathways for this compound as would be predicted by in silico models.

| Metabolic Pathway | Predicted Metabolite(s) | Key Enzymes (Predicted) |

| Phase I | ||

| Pyrrolidine Ring Hydroxylation | 1-(4-Chlorophenyl)-2-hydroxypyrrolidine, 1-(4-Chlorophenyl)-3-hydroxypyrrolidine | Cytochrome P450 (CYP) isoforms |

| Lactam Formation | 1-(4-Chlorophenyl)pyrrolidin-2-one | Cytochrome P450 (CYP) isoforms, Dehydrogenases |

| Aromatic Hydroxylation | 2-Chloro-4-(pyrrolidin-1-yl)phenol, 3-Chloro-4-(pyrrolidin-1-yl)phenol | Cytochrome P450 (CYP) isoforms |

| Phase II | ||

| Glucuronidation | Hydroxylated metabolite glucuronides | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | Hydroxylated metabolite sulfates | Sulfotransferases (SULTs) |

Advanced Applications and Future Research Directions of 1 4 Chlorophenyl Pyrrolidine in Chemical Science

Medicinal Chemistry Applications and Drug Discovery

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the design of pharmacologically active molecules. The incorporation of a 4-chlorophenyl group onto this ring often modulates the biological activity, making 1-(4-chlorophenyl)pyrrolidine and its derivatives a fertile ground for drug discovery.

Development of Novel Therapeutic Agents

The this compound moiety is a key component in a variety of investigational therapeutic agents, targeting a range of diseases from neurological disorders to cancer.

Anticonvulsant Activity: A significant area of research has been the development of anticonvulsant agents. Derivatives of pyrrolidine-2,5-dione containing a 4-chlorophenylpiperazine moiety have shown notable efficacy in preclinical seizure models. For instance, compounds like 1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methylpyrrolidine-2,5-dione and 1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethylpyrrolidine-2,5-dione were found to be highly active in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz psychomotor seizure tests. Similarly, research into 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives has identified compounds with potent anticonvulsant and analgesic properties, suggesting their mechanism may involve interaction with voltage-gated sodium and calcium channels.